2-Amino-5-methylamino-1,3,4-thiadiazole
Description
Contextual Significance of 1,3,4-Thiadiazole (B1197879) Heterocycles in Academic Studies
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of new biologically active compounds. mdpi.comwisdomlib.org Its importance stems from its presence in a variety of medicinal agents and natural products. saspublishers.com The incorporation of this scaffold into molecules has been shown to confer a wide spectrum of pharmacological activities. mdpi.comnih.gov
The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its favorable interactions with biological targets. This has led to the development of 1,3,4-thiadiazole-containing compounds with a remarkable array of therapeutic applications, as highlighted in the table below.
| Biological Activity | Examples of Investigated Derivatives |
| Antimicrobial | Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have shown activity against various bacterial and fungal strains. nih.govrsc.org |
| Anticancer | Certain 2,5-disubstituted-1,3,4-thiadiazoles have been evaluated for their cytotoxic effects on cancer cell lines. mdpi.com |
| Antiviral | The 2-amino-1,3,4-thiadiazole moiety is considered a valuable component for developing agents with anti-HIV activity. mdpi.com |
| Anti-inflammatory | Some derivatives have been investigated for their potential to mitigate inflammation. japsonline.com |
| Anticonvulsant | The 1,3,4-thiadiazole scaffold is present in compounds studied for their effects on the central nervous system. researchgate.net |
The versatility of the 1,3,4-thiadiazole ring allows medicinal chemists to systematically modify its structure to optimize biological activity and pharmacokinetic properties, making it a subject of enduring academic and industrial research. nih.gov
Historical Development and Research Trajectory of 2-Amino-Substituted 1,3,4-Thiadiazoles
The study of 1,3,4-thiadiazoles has a rich history, with early synthetic work laying the foundation for their later exploration as pharmacologically active agents. The biological significance of this class of compounds gained prominence with the discovery of heterocyclic sulfonamides. For instance, sulfamethizole, a sulfonamide bearing a methyl-1,3,4-thiadiazole ring, was recognized for its antimicrobial properties. nih.gov This discovery spurred further investigation into the therapeutic potential of other substituted 1,3,4-thiadiazoles.
A significant milestone in the research of this heterocyclic system was the synthesis of acetazolamide, a 2-acetylamino-5-sulfonamido-1,3,4-thiadiazole, which is known for its activity as a carbonic anhydrase inhibitor. nih.gov This finding broadened the known biological profile of 1,3,4-thiadiazole derivatives beyond antimicrobial agents and solidified their importance in medicinal chemistry.
The development of synthetic methodologies has been crucial to the advancement of research in this area. A common and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. saspublishers.comresearchgate.net This and other synthetic strategies have enabled the creation of a vast library of 2-amino-1,3,4-thiadiazole derivatives for biological evaluation. acs.orgnih.govmjcce.org.mk The ongoing research in this field focuses on the design and synthesis of novel derivatives with enhanced potency and selectivity for various biological targets. mdpi.com
Rationale for Focused Research on 2-Amino-5-methylamino-1,3,4-thiadiazole Derivatives
The specific focus on this compound and its derivatives is driven by several key scientific considerations. The 2,5-diamino-1,3,4-thiadiazole (B1295027) scaffold provides two reactive sites—the amino groups—which can be selectively functionalized to generate a diverse range of chemical entities. This structural feature is highly advantageous for creating libraries of compounds for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies.
The introduction of a methyl group to one of the amino functions, as in this compound, offers a subtle yet significant modification to the core structure. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile. Such modifications are known to have a profound impact on a compound's biological activity. For instance, studies on other 2-amino-1,3,4-thiadiazoles have shown that the nature of the substituent on the amino group can modulate antibacterial efficacy. nih.gov
Furthermore, the 2-amino-1,3,4-thiadiazole moiety itself is recognized as a valuable pharmacophore in the development of agents targeting a variety of diseases, including viral infections and cancer. mdpi.commdpi.com By exploring derivatives of this compound, researchers aim to fine-tune the pharmacological properties of this established scaffold to develop new therapeutic leads with improved efficacy and safety profiles. The systematic investigation of such derivatives allows for a deeper understanding of the molecular interactions that govern their biological effects.
Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-5-3-7-6-2(4)8-3/h1H3,(H2,4,6)(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTMQCWUZQNSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Functionalization
Established Synthetic Routes for 2-Amino-5-Substituted-1,3,4-thiadiazoles
The construction of the 2-amino-5-substituted-1,3,4-thiadiazole scaffold is primarily achieved through the cyclization of thiosemicarbazide (B42300) precursors. This can be accomplished via several routes, including reactions with acyl halides, the use of dehydrating agents, reactions with carbon disulfide, oxidative protocols, and modern solid-phase techniques.
Cyclization Reactions from Thiosemicarbazide Precursors
Thiosemicarbazides are versatile building blocks for the synthesis of a wide range of heterocyclic compounds. ekb.eg Their reaction with various electrophilic reagents followed by cyclization is the most common approach to obtaining the 1,3,4-thiadiazole (B1197879) core.
One established method involves the reaction of thiosemicarbazide derivatives with acyl halides. For instance, (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides react with 4-phenylthiosemicarbazide (B147422) to yield acylthiosemicarbazide derivatives. nih.govptfarm.pl These intermediates then undergo cyclization in an acidic medium to form the corresponding 2,5-disubstituted-1,3,4-thiadiazole derivatives. nih.govptfarm.pl This two-step process provides a reliable route to complex thiadiazole structures.
The cyclodehydration of acyl thiosemicarbazides is a cornerstone for 1,3,4-thiadiazole synthesis. This transformation can be achieved using a variety of dehydrating agents. Strong acids like concentrated sulfuric acid are effective for the cyclization of acyl thiosemicarbazides. unisi.it Other common reagents include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.net
A more recent, one-pot method utilizes polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of more toxic reagents like POCl₃. mdpi.comnih.gov The reaction proceeds through the acylation of the thiosemicarbazide, followed by cyclodehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole. mdpi.comnih.gov
Table 1: Comparison of Dehydrating Agents in Thiadiazole Synthesis
| Dehydrating Agent | Precursors | Key Features |
| Concentrated H₂SO₄ | Acyl thiosemicarbazides | Strong acid, effective for cyclization. unisi.it |
| POCl₃, PCl₅ | Acyl hydrazines, Thiohydrazines | Commonly used dehydrating agents. researchgate.net |
| Polyphosphate Ester (PPE) | Carboxylic acid, Thiosemicarbazide | Allows for a one-pot synthesis, avoids toxic reagents. mdpi.comnih.gov |
Carbon disulfide (CS₂) serves as a key reagent for building the thiadiazole ring from thiosemicarbazide. By heating thiosemicarbazide with carbon disulfide and anhydrous sodium carbonate in ethanol, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be prepared. chemmethod.comirjmets.com This intermediate is a valuable precursor for further functionalization. The general method for preparing thiosemicarbazides can also involve the nucleophilic addition of amines or carbohydrazides to carbon disulfide. irjmets.comnih.gov
Oxidative Cyclization Protocols (e.g., with Ferric Chloride)
Oxidative cyclization offers an alternative pathway to 1,3,4-thiadiazoles. This method typically involves the oxidation of thiosemicarbazones, which are condensation products of aldehydes and thiosemicarbazide. Ferric chloride (FeCl₃) is a commonly employed oxidizing agent for this purpose. asianpubs.org In this process, an aldehyde thiosemicarbazone is heated with an aqueous solution of ferric chloride, leading to the formation of a 2-amino-5-aryl-1,3,4-thiadiazole. asianpubs.org Modifications to the procedure, such as the addition of citric acid and sodium citrate, can improve the isolation of the final product by sequestering iron ions. asianpubs.org
Table 2: Physical Properties of 2-amino-5-aryl-1,3,4-thiadiazoles Synthesized via Oxidative Cyclization
| Substituent (Aryl Group) | Yield (%) | Melting Point (°C) | Reported M.P. (°C) |
| H | 92 | 159-160 | 158.5-160 |
| p-CH₃ | 95 | 162 | 160-161 |
| p-OCH₃ | 94 | 168-170 | - |
| p-Cl | 90 | 207-209 | 209-210.5 |
| Data sourced from Jain et al. asianpubs.org |
Solid-Phase Synthesis Techniques
To overcome the limitations of traditional liquid-phase synthesis, such as long reaction times and the need for complex equipment, solid-phase methods have been developed. google.com A notable example is a solvent-free approach for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. This method involves grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride together in a dry reaction vessel at room temperature. google.com This solid-phase reaction is simple, rapid, and proceeds under mild conditions. The post-reaction workup is straightforward, and the method boasts high yields of over 91%, presenting an economical and efficient alternative to conventional techniques. google.com
Strategies for Incorporating and Modifying the Methylamino Group at C-5
The introduction and modification of the methylamino substituent at the C-5 position of the 2-amino-1,3,4-thiadiazole (B1665364) ring are critical steps that define the molecule's ultimate structure and properties. Methodologies range from direct functionalization of a pre-formed ring to building the heterocyclic system from acyclic precursors already bearing the desired substituent.
Direct Methylation or Amination Approaches at Position 5
Direct methylation of a 2,5-diamino-1,3,4-thiadiazole (B1295027) precursor presents a theoretical route to introduce the methylamino group. However, this approach is complicated by regioselectivity issues, as the 2-amino group can also undergo methylation. Controlling the reaction to achieve selective mono-methylation at the C-5 position is challenging and often leads to mixtures of un-, mono-, and di-methylated products. Consequently, this method is less commonly employed in targeted synthesis compared to constructive strategies that build the ring with the desired substitution pattern.
Reactions Involving Substituted Thiosemicarbazides for C-5 Incorporation
A more prevalent and controlled strategy for synthesizing 2-amino-5-methylamino-1,3,4-thiadiazole and related structures involves the cyclization of appropriately substituted thiosemicarbazides. The use of 4-methylthiosemicarbazide (B147232) is a key example of this approach. By reacting 4-methylthiosemicarbazide with a suitable one-carbon synthon, the 5-methylamino group is incorporated directly and unambiguously into the thiadiazole ring.
For instance, the synthesis of 5-alkyl-2-(methylamino)-1,3,4-thiadiazoles can be achieved by reacting a carboxylic acid with 4-methyl-3-thiosemicarbazide in a dehydrating medium. google.com A mixture of polyphosphoric acid and sulfuric acid is often used to facilitate the cyclization. google.comnih.gov This method provides a high-yield pathway to 2-alkylamino-1,3,4-thiadiazoles. nih.gov The general reaction involves the acylation of the thiosemicarbazide followed by acid-catalyzed dehydration and ring closure. nih.govsbq.org.br
Table 1: Synthesis of 2-(Methylamino)-1,3,4-thiadiazoles using 4-Methyl-3-thiosemicarbazide
| Starting Carboxylic Acid | Product | Reagents | Reference |
|---|---|---|---|
| Isobutyric Acid | 2-Methylamino-5-isopropyl-1,3,4-thiadiazole | 4-Methyl-3-thiosemicarbazide, H₂SO₄/PPA | google.com |
| Pivalic Acid | 5-t-Butyl-2-methylamino-1,3,4-thiadiazole | 4-Methyl-3-thiosemicarbazide, H₂SO₄/PPA | google.com |
Derivatization and Functionalization of the 2-Amino Moiety
The exocyclic amino group at the C-2 position is a primary site for further molecular elaboration, offering a gateway to a diverse array of derivatives through various chemical transformations.
Acylation and Alkylation Reactions at the Amino Group
The nucleophilic nature of the 2-amino group allows for straightforward acylation and alkylation reactions. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to yield N-acyl-1,3,4-thiadiazole derivatives. These reactions are often high-yielding and provide a means to introduce a wide variety of functional groups. researchgate.net Similarly, alkylation with alkyl halides can introduce alkyl chains to the amino group, although care must be taken to control the degree of alkylation.
Table 2: Examples of Acylation Reactions at the 2-Amino Group
| 2-Amino-1,3,4-thiadiazole Derivative | Acylating Agent | Product | Yield | Reference |
|---|
Condensation Reactions for Fused Heterocycle Formation (e.g., imidazo-, pyrimidino-thiadiazoles)
The 2-amino group, in conjunction with one of the ring nitrogen atoms, can participate in condensation reactions with bifunctional electrophiles to construct fused heterocyclic systems. A classic example is the reaction with α-haloketones, which leads to the formation of imidazo[2,1-b] nih.govchemicalbook.comresearchgate.netthiadiazoles. researchgate.net This reaction proceeds via initial N-alkylation of the 2-amino group, followed by intramolecular cyclization and dehydration. Similarly, reactions with β-dicarbonyl compounds or their equivalents can be used to form fused six-membered rings, such as pyrimido[2,1-b] nih.govchemicalbook.comresearchgate.netthiadiazoles. These fused systems have distinct chemical properties and are of interest for their rigid, planar structures. rsc.org
Metal Complexation Strategies
The 2-amino-1,3,4-thiadiazole scaffold contains multiple heteroatoms (nitrogen and sulfur) that can act as donor sites for metal ions, making these compounds effective ligands in coordination chemistry. nih.govisres.org The thiadiazole ring itself, along with the exocyclic amino groups, can coordinate with various transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govresearchgate.netmdpi.com
Studies have shown that ligands like 2,5-diamino-1,3,4-thiadiazole can act as neutral tridentate ligands, coordinating to metal ions through the ring sulfur atom and the nitrogen atoms of both amino groups, often resulting in octahedral geometries. mdpi.com The complexation typically enhances the biological properties of the parent ligand. mdpi.com The formation of these metal complexes is confirmed through techniques such as elemental analysis, IR and UV/visible spectroscopy, and magnetic susceptibility measurements. researchgate.netmdpi.com
Table 3: Metal Complexation with 2-Amino-1,3,4-thiadiazole Derivatives
| Ligand | Metal Ion | Resulting Complex Geometry | Reference |
|---|---|---|---|
| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Cu(II), Ni(II) | Not specified | nih.govresearchgate.net |
| 2,5-Diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Octahedral | mdpi.com |
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The design of hybrid molecules based on the this compound scaffold involves the strategic selection of other bioactive moieties to be conjugated. The primary amino group at the 2-position and the secondary methylamino group at the 5-position serve as key handles for synthetic elaboration, allowing for the introduction of a wide array of functionalities.
One common approach involves the formation of Schiff bases through the condensation of the 2-amino group with various aldehydes and ketones. This reaction provides a straightforward method to introduce diverse aromatic and heterocyclic rings, which can significantly influence the biological activity of the resulting hybrid molecule.
Another important synthetic strategy is the creation of azo dyes . This involves the diazotization of the 2-amino group followed by coupling with electron-rich aromatic or heterocyclic compounds. The resulting azo linkage extends the conjugation of the system and can impart unique photophysical and biological properties to the hybrid molecule.
Furthermore, the amino groups on the thiadiazole ring can be acylated or sulfonylated to form amide and sulfonamide hybrids , respectively. This allows for the incorporation of various carboxylic acid and sulfonic acid-containing fragments, including those from known drugs or other biologically active molecules.
While specific detailed synthetic procedures and characterization data for hybrid molecules derived directly from this compound are not extensively documented in publicly accessible literature, the general synthetic routes established for related 2-amino-1,3,4-thiadiazole derivatives provide a foundational framework for these transformations. The research findings for analogous compounds suggest that the resulting hybrid molecules could exhibit a range of biological activities.
Table of Potentially Synthesizable Hybrid Molecules and Their General Synthetic Routes
| Hybrid Molecule Type | General Synthetic Approach | Potential Reactants |
| Schiff Base Hybrids | Condensation of the 2-amino group with an aldehyde or ketone. | Aromatic aldehydes, heterocyclic aldehydes, bioactive ketones. |
| Azo Dye Hybrids | Diazotization of the 2-amino group followed by coupling with an electron-rich partner. | Phenols, anilines, naphthols, heterocyclic coupling components. |
| Sulfonamide Hybrids | Reaction of the 2-amino or 5-methylamino group with a sulfonyl chloride. | Benzenesulfonyl chlorides, heterocyclic sulfonyl chlorides. |
| Amide Hybrids | Acylation of the 2-amino or 5-methylamino group with a carboxylic acid derivative. | Carboxylic acid chlorides, anhydrides, activated esters. |
Detailed Research Findings from Analogous Scaffolds
Studies on structurally similar 2-amino-5-substituted-1,3,4-thiadiazoles have demonstrated the feasibility of these synthetic transformations and the potential of the resulting hybrid molecules. For instance, the synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazoles has been widely reported, with the resulting compounds often exhibiting antimicrobial and anti-inflammatory properties. Similarly, azo dyes derived from various 2-amino-1,3,4-thiadiazole precursors have been investigated for their dyeing properties and potential as nonlinear optical materials.
The synthesis of sulfonamide hybrids by coupling various sulfonyl chlorides with 2-amino-1,3,4-thiadiazole derivatives has also been a successful strategy, leading to compounds with a range of biological activities, including carbonic anhydrase inhibition.
Although direct experimental data for hybrid molecules from the this compound scaffold is limited in the available literature, the established reactivity of the 2-amino-1,3,4-thiadiazole core strongly supports the potential for the synthesis of a diverse library of hybrid molecules with this specific substitution pattern. Further research is warranted to explore the synthesis and biological evaluation of these novel chemical entities.
Structure Activity Relationship Sar and Molecular Design Principles
Influence of Substituent Variations on Molecular Interactions and Biological Outcomes
For instance, in a series of 2-amino-5-substituted-1,3,4-thiadiazoles, the introduction of different aryl groups at the C-5 position has been shown to modulate antibacterial and antifungal activities. nih.govnih.gov Compounds with electron-withdrawing groups on a phenyl ring at C-5, such as halogens, have demonstrated enhanced antibacterial activity, particularly against Gram-positive bacteria. Conversely, the presence of oxygenated substituents, like hydroxyl or methoxy (B1213986) groups, on the phenyl ring has been associated with increased antifungal activity. researchgate.net
While direct studies on a wide range of substituents on the 5-amino group of 2-amino-5-amino-1,3,4-thiadiazole are limited, research on related structures suggests that both the 2-amino group and the substituent at the 5-position are critical for activity. For example, in a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives, the nature of the substituent on the 5-amino group influenced the anticancer activity. nih.gov
The following table summarizes the influence of various C-5 substituents on the biological activity of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold based on findings from related compounds.
| C-5 Substituent | Observed Biological Outcome in Analogs | Potential Molecular Interaction Influence |
|---|---|---|
| Aryl Groups (e.g., Phenyl) | Modulation of antimicrobial and anticancer activities. nih.govnih.gov | Pi-pi stacking interactions, hydrophobic interactions. |
| Halogenated Aryl Groups | Enhanced antibacterial activity. researchgate.net | Alters electronic properties, potential for halogen bonding. |
| Oxygenated Aryl Groups | Increased antifungal activity. researchgate.net | Hydrogen bond donor/acceptor capabilities. |
| Alkyl Groups | Variable, can influence lipophilicity. | Hydrophobic interactions. |
Role of the 2-Amino Group in Modulating Ligand-Receptor Affinity
The 2-amino group on the 1,3,4-thiadiazole (B1197879) ring is a key pharmacophoric feature that plays a pivotal role in modulating ligand-receptor affinity. This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. mdpi.com
Molecular modeling studies of various 2-amino-1,3,4-thiadiazole derivatives have highlighted the importance of this amino group in forming hydrogen bonds with amino acid residues within the binding sites of enzymes and receptors. For instance, in studies of potential anti-HIV agents, the amino group of the thiadiazole ring was predicted to form intermolecular hydrogen bonds with amino acids in the non-nucleoside inhibitor binding site of reverse transcriptase. mdpi.com
Furthermore, the reactivity of the 2-amino group allows for its derivatization to produce a wide range of analogs with modified biological activities. Acylation, for example, can alter the electronic properties and steric bulk of this position, leading to changes in binding affinity and selectivity. However, it is often the unsubstituted 2-amino group that is crucial for retaining potent biological activity, suggesting its direct involvement in key intermolecular interactions. The basicity of the 2-amino group can also influence the pharmacokinetic properties of the molecule.
Impact of the C-5 Methylamino Substituent on Compound Activity
While specific research on 2-Amino-5-methylamino-1,3,4-thiadiazole is not extensively available, studies on related 5-amino and 5-alkylamino derivatives provide valuable insights. The amino group at C-5 can contribute to the molecule's polarity and solubility, which are important pharmacokinetic parameters. The methyl group attached to this nitrogen can provide a degree of lipophilicity and may engage in van der Waals interactions within a receptor's binding pocket.
The electronic nature of the methylamino group, being an electron-donating group, can also influence the electronic distribution within the thiadiazole ring, potentially affecting its reactivity and interaction with biological targets. The presence of this additional amino group offers a site for further chemical modification to explore the SAR of this scaffold.
Conformational Dynamics and Their Correlation with Structure-Activity Profiles
The conformational flexibility of this compound can play a significant role in its biological activity. The ability of the molecule to adopt a specific conformation to fit into a receptor's binding site is a key determinant of its efficacy. The thiadiazole ring itself is relatively planar, but the substituents at the C-2 and C-5 positions can exhibit rotational freedom. researchgate.net
Theoretical studies on 2-amino-1,3,4-thiadiazole and its derivatives have shown that the amino group can exist in different tautomeric forms, although the 2-amino form is generally the most stable. researchgate.net The orientation of the 2-amino and 5-methylamino groups relative to the thiadiazole ring can be influenced by intramolecular hydrogen bonding and steric hindrance.
The interplay between different possible conformations and their relative energies can determine the population of the bioactive conformation in a physiological environment. Molecular modeling and computational studies are valuable tools for investigating these conformational dynamics and correlating them with observed biological activities. For instance, the planarity or non-planarity of the molecule, influenced by its substituents, can affect its ability to intercalate with DNA or fit into the active site of an enzyme.
Stereochemical Considerations in Molecular Design
While this compound itself is an achiral molecule, the introduction of chiral centers through further substitution can lead to stereoisomers with potentially different biological activities. Stereochemistry is a critical aspect of molecular design, as biological systems are often stereoselective.
If, for example, the methylamino group at C-5 were to be replaced by a chiral substituent, or if the 2-amino group were to be derivatized with a chiral moiety, the resulting enantiomers or diastereomers could exhibit distinct pharmacological profiles. This is because the different spatial arrangements of atoms in stereoisomers can lead to different interactions with chiral biological macromolecules such as proteins and nucleic acids.
Therefore, in the design of new analogs based on the this compound scaffold, the consideration of stereochemistry is paramount. The synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities are essential steps in developing more potent and selective therapeutic agents.
Mechanistic Insights and Molecular Biological Investigations
Identification and Characterization of Putative Biological Targets
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been identified as modulators of various biological targets, primarily through the inhibition of enzymes critical to cell proliferation and survival, and through interactions with nucleic acid processes.
The 2-amino-1,3,4-thiadiazole scaffold has proven to be a fertile ground for the development of inhibitors for a range of enzymes.
Inosine (B1671953) 5'-phosphate dehydrogenase (IMPDH): Certain derivatives of 1,3,4-thiadiazole-2-amine are recognized as inhibitors of IMPDH. nih.gov This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of cancer cells and the replication of some viruses. nih.gov
Topoisomerase II: The antitumor capacity of these derivatives has also been linked to their ability to inhibit topoisomerase II. nih.govnih.gov
Kinases: Specific derivatives have been shown to inhibit various protein kinases. For example, one compound was found to inhibit the Abl protein kinase with an IC₅₀ value of 7.4 µM. mdpi.com Another derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov
Other Enzymes: Research has identified inhibitory activity against several other enzymes, including Dihydrofolate reductase (DHFR) mdpi.com, human cytomegalovirus (HCMV) polymerase mdpi.com, and beta-lactamase researchgate.net.
| Enzyme Target | Specific Derivative(s) | Observed Effect | Reference |
|---|---|---|---|
| Inosine 5'-phosphate dehydrogenase (IMPDH) | Derivatives of 1,3,4-thiadiazole-2-amine | Inhibition, crucial for nucleotide synthesis | nih.gov |
| Abl protein kinase | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Inhibition with IC₅₀ of 7.4 µM | mdpi.com |
| Extracellular signal-regulated kinase 1/2 (ERK1/2) | 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Inhibition of pathway activation | nih.gov |
| Dihydrofolate reductase (DHFR) | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Inhibition activity | mdpi.com |
| HCMV Polymerase | Novel 2-amino-1,3,4-thiadiazole derivatives | Inhibition ranging from 20% to 100% | mdpi.com |
The structural similarity of the 1,3,4-thiadiazole (B1197879) ring to pyrimidine (B1678525) suggests a potential for these compounds to interact with nucleic acids and associated processes. mdpi.com The most significant finding in this area is their role as Topoisomerase II inhibitors. nih.gov
Human DNA topoisomerase II is a vital enzyme in managing DNA topology. Research has shown that 2,5-disubstituted-1,3,4-thiadiazole derivatives can act on this enzyme in two distinct ways: nih.gov
Topoisomerase II Catalytic Inhibition: Some compounds, such as 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole, act as catalytic inhibitors, preventing the enzyme from performing its function. nih.gov
Topoisomerase II Poisons: Other derivatives, including 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole, are capable of stabilizing the DNA-topoisomerase II cleavage complex. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks and subsequent cell death. These compounds are therefore classified as topoisomerase II poisons. nih.gov
Cellular Pathways Affected by 2-Amino-5-methylamino-1,3,4-thiadiazole Derivatives
By interacting with the aforementioned biological targets, derivatives of 2-amino-1,3,4-thiadiazole can trigger significant changes in cellular pathways, leading to outcomes such as programmed cell death and cell cycle arrest.
A primary mechanism of the anticancer activity of these compounds is the induction of apoptosis and the disruption of the normal cell cycle. nih.gov Studies have shown that different derivatives can arrest the cell cycle at different phases.
G0/G1 Phase Arrest: The derivative FABT was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov
G2/M Phase Arrest: Certain colchicine (B1669291) conjugates incorporating the 1,3,4-thiadiazole moiety caused an accumulation of cells in the G2/M phase. mdpi.com Similarly, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (referred to as 2g) was confirmed to induce G2/M phase cell cycle arrest. prezi.com
The induction of apoptosis is a frequent consequence of cell cycle disruption. Flow cytometry analysis has confirmed that compounds like derivative 2g lead to a significant increase in early apoptotic cells. prezi.com Other studies have noted that active compounds induce apoptosis and increase DNA fragmentation within cancer cells. mdpi.com
| Derivative | Cell Line | Cell Cycle Phase Arrest | Apoptosis Induction | Reference |
|---|---|---|---|---|
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung Carcinoma) | G0/G1 | Implied by growth inhibition | nih.gov |
| Colchicine-1,3,4-thiadiazole conjugates | HeLa | G2/M | Yes | mdpi.com |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon), MCF-7 (Breast) | G2/M | Yes (significant increase in early apoptotic cells) | prezi.com |
| Various triazole-pyrazolyl-thiadiazole derivatives | Not specified | Not specified | Yes (increased DNA fragmentation) | mdpi.com |
While direct disruption of membrane integrity is not a commonly cited primary mechanism, the physicochemical properties of the 1,3,4-thiadiazole ring are crucial for its biological activity. Due to their mesoionic nature, these compounds are neutral despite internal charges. nih.gov This characteristic allows them to efficiently cross cellular membranes, leading to good oral absorption and bioavailability, which enables their interaction with the intracellular targets discussed previously. nih.govmdpi.com
Molecular Recognition and Binding Mode Analysis
To understand the interactions between 2-amino-1,3,4-thiadiazole derivatives and their protein targets at the atomic level, numerous molecular docking studies have been conducted. These computational simulations predict the binding conformation and affinity of a ligand within the active site of a protein.
EGFR Tyrosine Kinase (EGFR TK): Docking studies were performed to establish the binding mode of certain pyridine-bearing 1,3,4-thiadiazole derivatives with EGFR TK. mdpi.com
STAT3 and CDK9: In silico docking predicted strong binding affinities of the derivative 2g to the target proteins STAT3 (-9.1 kcal/mol) and CDK9 (-8.4 kcal/mol), with interactions mediated by hydrogen bonds and π–π stacking. prezi.com
Beta-Lactamase: Docking simulations indicated that specific 2-amino-1,3,4-thiadiazole derivatives form a stable complex with beta-Lactamase, suggesting they might act as inhibitors of this enzyme. researchgate.net
Antitubercular and Antifungal Targets: Fused imidazo[2,1-b] mdpi.comnih.govresearchgate.net-thiadiazole derivatives were docked against various protein targets, including Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase, to evaluate potential antitubercular and antifungal activity.
ADP-sugar pyrophosphatase: The binding interaction between newly synthesized derivatives and ADP-sugar pyrophosphatase was investigated, with one nitro-substituted derivative showing a high binding score of -8.9 kcal/mol. researchgate.net
These studies consistently reveal that the thiadiazole derivatives can fit into the binding pockets of various enzymes, forming key interactions that are responsible for their inhibitory effects.
Metabolomic Profiling and Bioactivation Pathways
The metabolic fate of this compound has not been explicitly detailed in published literature. However, by examining the metabolic pathways of structurally related aminothiadiazole derivatives, a putative metabolomic profile and potential bioactivation pathways can be proposed. The metabolism of this compound is anticipated to proceed through two primary routes: bioactivation of the 2-amino-1,3,4-thiadiazole core and N-demethylation of the 5-methylamino substituent.
Detailed Research Findings
Bioactivation via Nucleotide Analogue Formation:
A significant bioactivation pathway for the parent compound, 2-amino-1,3,4-thiadiazole, has been identified in leukemia L1210 cells. In vivo studies with radiolabeled [5-¹⁴C]aminothiadiazole revealed the formation of a key metabolite, an aminothiadiazole mononucleotide. nih.gov This metabolite is a potent inhibitor of inosine 5'-phosphate (IMP) dehydrogenase, a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov The formation of this active metabolite is believed to be a crucial step in the compound's mechanism of action.
While a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog of 2-amino-1,3,4-thiadiazole has been synthesized in vitro and shown to be a potent inhibitor of IMP dehydrogenase, there is currently no evidence to suggest that this NAD analog is formed in vivo. nih.gov The in vivo bioactivation to the mononucleotide is thought to occur through the action of a phosphoribosyltransferase or the sequential actions of a nucleoside phosphorylase and a nucleoside kinase. nih.gov
Proposed N-Demethylation Pathway:
The presence of a methylamino group at the 5-position of this compound introduces a likely site for oxidative metabolism. N-demethylation is a common metabolic reaction for compounds containing N-methyl groups, particularly in heterocyclic systems. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with flavin-monooxygenases (FMOs) also potentially contributing. cambridgemedchemconsulting.com The cleavage of the C-H bond of the N-methyl group is often the rate-limiting step in this enzymatic process. nih.gov
The N-demethylation of this compound would yield 2,5-diamino-1,3,4-thiadiazole (B1295027) as a primary metabolite. The biological activity and subsequent metabolic fate of this diamino-thiadiazole derivative have not been extensively studied.
The following table summarizes the potential metabolites of this compound and the enzymes likely involved in their formation. It is important to note that this is a proposed profile based on related compounds and requires experimental verification.
| Putative Metabolite | Precursor | Proposed Metabolic Reaction | Potential Enzyme(s) Involved |
| This compound mononucleotide | This compound | Phosphoribosylation | Phosphoribosyltransferase, Nucleoside phosphorylase/kinase |
| 2,5-diamino-1,3,4-thiadiazole | This compound | N-demethylation | Cytochrome P450 (CYP) enzymes, Flavin-monooxygenases (FMOs) |
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding drug design and optimization.
In the context of 1,3,4-thiadiazole (B1197879) derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their biological activities. For instance, a study on pyridazinone-substituted 1,3,4-thiadiazoles and their bioisosteric 1,3,4-oxadiazole (B1194373) analogs utilized Comparative Molecular Field Analysis (CoMFA) to correlate their steric and electrostatic properties with their fungicidal activity against Puccinia recondita (wheat leaf rust). researchgate.net The resulting models provided insights into the spatial arrangement of substituents that would enhance the fungicidal potency, suggesting that the 1,3,4-thiadiazole ring is a bioisosteric analog of the 1,3,4-oxadiazole ring in this context. researchgate.net Such studies are crucial for designing more effective agricultural fungicides. researchgate.netnih.gov
Pharmacophore modeling is another vital computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. This "pharmacophore" can then be used as a query to screen large databases of compounds to find novel molecules with the potential for similar biological activity.
For the 1,3,4-thiadiazole scaffold, pharmacophore modeling plays a significant role in identifying potential lead compounds for various therapeutic targets. nih.gov For example, a ligand-based pharmacophore model was constructed to screen for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapy. nih.gov This approach, combined with virtual screening, successfully identified several 1,3,4-thiadiazole-containing compounds with promising docking scores and drug-like properties. nih.gov The development of such models is instrumental in the rational design of new derivatives with enhanced activity.
Table 1: Key Descriptors in QSAR Models for 1,3,4-Thiadiazole Derivatives
| Descriptor Type | Description | Relevance to Activity |
| Steric | Describes the size and shape of the molecule or its substituents. | Influences the fit of the molecule into the binding pocket of the target protein. |
| Electrostatic | Relates to the distribution of charge within the molecule. | Governs interactions such as hydrogen bonds and ionic bonds with the target. |
| Hydrophobic | Measures the tendency of the molecule to avoid water. | Important for membrane permeability and hydrophobic interactions with the target. |
| Topological | Numerical descriptors derived from the 2D representation of the molecule. | Can encode information about branching, connectivity, and overall molecular shape. |
In Silico ADME Prediction and Lead Optimization
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials by flagging potential liabilities such as poor oral bioavailability or rapid metabolism.
Numerous studies on 1,3,4-thiadiazole derivatives have incorporated in silico ADME predictions to assess their drug-likeness. These studies often evaluate parameters such as lipophilicity (log P), aqueous solubility, potential for blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. For a series of 1,3,4-thiadiazole derivatives investigated as potential PON1 activators, ADME predictions indicated that the compounds were likely to be orally bioavailable drug-like molecules. nih.gov Similarly, in a study of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules as potential antiviral agents, ADMET analysis confirmed their drug-like properties, supporting their further development. universci.com These computational assessments help to prioritize which synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing.
Lead optimization is the iterative process of modifying the chemical structure of a promising lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. Computational chemistry plays a pivotal role in this process. For 1,3,4-thiadiazole-based compounds, molecular docking is a widely used technique to visualize and evaluate the binding interactions between the ligand and its target protein.
By understanding these interactions, medicinal chemists can make rational modifications to the lead structure. For example, if a docking study reveals a specific hydrogen bond is crucial for activity, the molecule can be modified to enhance this interaction. In the development of novel 1,3,4-thiadiazole derivatives as potential antitumor agents, molecular docking was used to investigate the binding modes of the synthesized compounds with the Bcr-Abl tyrosine kinase, a target in chronic myelogenous leukemia. nih.gov This information is invaluable for optimizing the lead compound to achieve higher potency and selectivity. The integration of in silico ADME predictions and molecular modeling allows for a more efficient lead optimization process, reducing the time and cost associated with the development of new therapeutic agents.
Table 2: Common In Silico ADME Parameters for 1,3,4-Thiadiazole Derivatives
| Parameter | Description | Desired Range for Drug-Likeness |
| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |
| Log P | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | < 140 Ų |
Advanced Research Applications of 2 Amino 5 Methylamino 1,3,4 Thiadiazole
Development as Molecular Probes and Fluorescent Tags
The inherent fluorescence of the 1,3,4-thiadiazole (B1197879) core, combined with its capacity for chemical modification, makes it an excellent candidate for the development of molecular probes and fluorescent tags. These tools are crucial for visualizing and quantifying specific analytes in biological and environmental systems.
Derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have been engineered to function as highly selective chemosensors. For instance, a structurally similar compound, 2-amino-5-(p-dimethylamino)phenyl-1,3,4-thiadiazole, was designed as a fluorescent sensor for mercury ions (Hg²⁺). This sensor exhibits a remarkable fluorescence quenching effect upon binding to Hg²⁺, allowing for its sensitive detection. The mechanism involves the formation of a non-fluorescent complex with the mercury ion, which enhances intramolecular charge transfer within the molecule. Researchers have proposed a 1:1 binding mode where the mercury ion coordinates with both the sulfur atom of the thiadiazole ring and the nitrogen atom of the C-2 amino group. This specific interaction leads to a linear fluorescent response for Hg²⁺ over a concentration range of 5.0×10⁻⁶ to 5.0×10⁻⁵ mol/L, with a low detection limit of 1.0×10⁻⁷ mol/L.
Furthermore, studies on other substituted 1,3,4-thiadiazoles have revealed that their fluorescence can be highly sensitive to environmental factors such as pH and solvent polarity. This sensitivity is often linked to conformational changes and molecular aggregation, which can lead to interesting photophysical phenomena like dual fluorescence. nih.gov Such properties are highly desirable for creating probes that can report on the specific conditions of their microenvironment, making them valuable for cellular imaging and environmental monitoring. nih.gov
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules that are held together by non-covalent intermolecular forces. The 2-amino-1,3,4-thiadiazole framework is adept at participating in these interactions, particularly hydrogen bonding and π-π stacking, making it a valuable component in the design of self-assembling molecular architectures.
Beyond simple self-assembly, the 1,3,4-thiadiazole core can be incorporated into more complex systems. For example, when used as a building block to create larger fused heterocyclic systems like imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles, the resulting molecules exhibit distinct supramolecular assembly patterns. These larger structures are often linked by a combination of C-H···N hydrogen bonds and π-stacking interactions, forming well-defined arrangements such as ribbons and complex three-dimensional arrays. This demonstrates the utility of the thiadiazole moiety in directing the formation of ordered, functional supramolecular materials.
Role as Versatile Chemical Building Blocks for Diverse Heterocyclic Libraries
The 2-amino-1,3,4-thiadiazole moiety is widely recognized as a privileged scaffold in medicinal chemistry and materials science. Its reactive amino group and the stable heterocyclic ring make it an ideal starting point for the synthesis of a vast array of more complex molecules. Researchers utilize it as a versatile building block to generate diverse libraries of heterocyclic compounds for screening and development. nih.govnih.gov
The reactivity of the amine group allows for a wide range of derivatization reactions, enabling the introduction of various functional groups and the construction of new ring systems. nih.govnih.gov For example, 2-amino-1,3,4-thiadiazoles can be key intermediates in the synthesis of fused heterocyclic systems, such as imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles and compounds bearing pyrimidine (B1678525) or dihydropyrimidine (B8664642) moieties. dovepress.com
Moreover, related compounds like 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) are extensively used as precursors. The presence of both an amino and a thiol group provides two distinct reactive sites for further chemical modification. AMT has been used to synthesize dozens of new compounds through reactions like Michael addition and reactions with various acyl chlorides. nih.gov This versatility allows for the creation of libraries with significant structural diversity, which is crucial for discovering new molecules with specific biological activities or material properties. mdpi.comresearchgate.netresearchgate.netresearchgate.net
| Starting Material | Synthetic Method | Resulting Heterocyclic System | Reference |
| 2-amino-1,3,4-thiadiazoles | Reaction with bromoacetylarenes | Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles | N/A |
| 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) | Michael addition with α,β-unsaturated compounds | Thioether derivatives | nih.gov |
| Thiosemicarbazide (B42300) and carboxylic acids | One-pot cyclodehydration | 2-amino-5-substituted-1,3,4-thiadiazoles | encyclopedia.pub |
| 2-amino-1,3,4-thiadiazole | Reaction with dihydropyrimidine moiety | Fused thiadiazole-dihydropyrimidine systems | dovepress.com |
Analytical and Spectroscopic Characterization Methodologies
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Molecular Aggregation Studies
UV-Visible and fluorescence spectroscopy are indispensable tools for elucidating the electronic structure and photophysical behavior of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives. These techniques provide significant insights into electronic transitions, the influence of molecular structure and environment on spectral properties, and complex phenomena such as molecular aggregation. While specific data for 2-Amino-5-methylamino-1,3,4-thiadiazole is not extensively detailed in the available literature, analysis of closely related analogues offers a strong framework for understanding its probable spectroscopic characteristics.
The electronic absorption spectra of 1,3,4-thiadiazole derivatives are typically characterized by absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions within the heterocyclic system and its substituents. The position and intensity of these bands are sensitive to the nature of the substituents at the C2 and C5 positions and the polarity of the solvent.
Fluorescence spectroscopy, which probes the electronic structure of the excited state, is particularly revealing for this class of compounds. Many 1,3,4-thiadiazole derivatives exhibit interesting fluorescence properties, including the phenomenon of dual fluorescence. nih.gov This effect, where two distinct emission bands are observed, can be triggered by several factors, including excited-state intramolecular proton transfer (ESIPT), the formation of twisted intramolecular charge transfer (TICT) states, or molecular aggregation. mdpi.com
Molecular aggregation has been identified as a key factor influencing the fluorescence spectra of 1,3,4-thiadiazole compounds. nih.gov In dilute solutions, these molecules may exist as monomers, but with increasing concentration or in specific solvent systems (e.g., mixtures of organic solvents and water), they can form aggregates. mdpi.com This aggregation can lead to significant changes in fluorescence emission, such as quenching or enhancement, and shifts in the emission maxima. The decrease in fluorescence intensity for some derivatives at higher concentrations is often attributed to aggregation effects. nih.gov
Studies on 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (MDFT) , a compound structurally related to this compound, have shown a fascinating pH-dependent dual fluorescence. nih.govresearchgate.net In aqueous solutions with pH values from 4.5 to 12, a single fluorescence band is observed. However, in more acidic conditions (pH 1 to 4.5), a second, clearly separated emission band appears. nih.govresearchgate.net This change is hypothesized to be linked to chromophoric aggregation of the molecules at lower pH values. nih.govejournals.eu The use of Resonance Light Scattering (RLS) spectra can confirm the presence of such aggregates. nih.gov This suggests that the protonation state of the molecule, influenced by pH, can drive aggregation and dramatically alter its photophysical properties.
The data below, from studies on MDFT, illustrates the pronounced effect of pH on the fluorescence emission maxima, which is indicative of underlying changes in molecular form and aggregation state.
| Compound | Conditions (Aqueous Solution) | Excitation Wavelength (nm) | Fluorescence Emission Maxima (nm) | Observation |
|---|---|---|---|---|
| 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (MDFT) | pH 6 to 12 | 323 (at pH 6) | ~400 | Single fluorescence emission band observed. nih.gov |
| 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (MDFT) | pH 4 | 320 | Shifted from ~400 | Bandwidth increases and a bathochromic (red) shift is visible. nih.gov |
| 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (MDFT) | pH 1 | 316 and 360 | Two distinct bands | Effect of two clearly separated fluorescence emissions is observed. nih.gov |
These findings underscore the utility of UV-Visible and particularly fluorescence spectroscopy in probing the complex behavior of 1,3,4-thiadiazole derivatives. For this compound, it is anticipated that the amino and methylamino groups, both being electron-donating, will significantly influence the electronic transitions. Furthermore, the presence of N-H protons makes the molecule susceptible to changes in pH and capable of forming intermolecular hydrogen bonds, which could facilitate molecular aggregation and lead to complex fluorescence phenomena similar to those observed in its analogues.
Future Research Directions and Emerging Paradigms for 2 Amino 5 Methylamino 1,3,4 Thiadiazole
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
While many bioactive molecules are chiral, the development of asymmetric synthetic routes for 1,3,4-thiadiazole (B1197879) derivatives is an area with significant room for growth. Future research should prioritize the development of novel catalytic methods for the asymmetric synthesis of chiral derivatives of 2-Amino-5-methylamino-1,3,4-thiadiazole.
One promising avenue is the use of chiral catalysts in Mannich-type reactions to introduce stereocenters, a strategy that has been successfully applied to other 1,3,4-thiadiazole derivatives to generate compounds with excellent enantioselectivities. researchgate.net Exploring stereoselective functionalization of the amino groups could lead to the discovery of enantiomers with distinct biological activities and improved therapeutic profiles. nih.gov Establishing such synthetic protocols is a critical step toward understanding the structure-activity relationships of chiral this compound analogs.
Integration of Chemoinformatics and Artificial Intelligence for De Novo Design
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery. saspublishers.com For this compound, these computational tools offer a powerful paradigm for the de novo design of novel analogs with optimized properties.
Future efforts will likely involve the use of generative AI models to explore the vast chemical space around the this compound core. By training these models on large datasets of known bioactive molecules, researchers can generate novel structures predicted to have high affinity for specific biological targets. Machine learning algorithms can further refine these designs by predicting ADME (absorption, distribution, metabolism, and excretion) properties, thereby accelerating the identification of lead compounds with favorable drug-like characteristics. saspublishers.com
Table 1: Chemoinformatic Strategies for Derivative Design
| Computational Strategy | Objective | Potential Outcome |
|---|---|---|
| Generative Modeling | Explore novel chemical space around the core scaffold. | Identification of synthetically accessible derivatives with predicted high bioactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of designed analogs. | Prioritization of candidates for synthesis and biological testing. |
| Molecular Docking | Simulate binding interactions with specific protein targets. | Elucidation of binding modes and rational design of more potent inhibitors. mdpi.com |
| ADME Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. |
Exploration of Novel Enzyme Targets and Biological Pathways
The broad spectrum of activities reported for the 1,3,4-thiadiazole class suggests that these compounds interact with a multitude of biological targets. benthamdirect.comresearchgate.netresearchgate.net A key future direction for this compound is the systematic exploration and identification of its specific molecular targets and the biological pathways it modulates.
Derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have been shown to inhibit various enzymes, including carbonic anhydrases, kinases, and glutaminyl cyclases. benthamdirect.comnih.govnih.gov Future research should employ modern chemical biology techniques, such as thermal proteome profiling and activity-based protein profiling, to perform unbiased screens for the direct protein targets of this compound. Identifying these targets will not only elucidate its mechanism of action but could also reveal novel therapeutic applications for diseases driven by these pathways. For instance, some derivatives have shown potential in targeting pathways related to cancer cell proliferation and survival. nih.govnih.gov
Development of Targeted Molecular Delivery Systems
To enhance therapeutic efficacy and minimize off-target effects, the development of targeted delivery systems for this compound is a critical future endeavor. By packaging the compound into nanocarriers, its pharmacokinetic profile and biodistribution can be precisely controlled.
Emerging strategies include the encapsulation of thiadiazole derivatives into nanoparticles, liposomes, or polymer conjugates. These systems can be further functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific cell surface receptors, for instance, those overexpressed in tumor environments. nih.gov This approach would concentrate the therapeutic agent at the site of disease, increasing its local efficacy while reducing systemic exposure. Research into bioresponsive systems, which release the drug in response to specific stimuli within the target microenvironment (like pH or enzyme levels), represents another promising frontier. nih.gov
Investigation of Multi-Targeting Approaches and Polypharmacology
The "one drug, one target" paradigm is increasingly being challenged by the complexity of diseases like cancer, which involve multiple redundant signaling pathways. unifi.it Polypharmacology, the concept of a single molecule interacting with multiple targets, offers a more holistic therapeutic strategy. unifi.itnih.gov The 1,3,4-thiadiazole scaffold is well-suited for the design of multi-target agents.
A significant future direction is the rational design of this compound derivatives that can simultaneously modulate several key disease-related proteins. nih.gov This can be achieved by creating hybrid molecules that combine the thiadiazole core with other pharmacophores known to bind to different targets. nih.gov In silico studies have already demonstrated the potential for multi-target action in related compounds. nih.gov This approach could lead to more robust and durable therapeutic responses, potentially overcoming the drug resistance mechanisms that often plague single-target therapies.
Application in Advanced Chemical Biology Tools and Imaging Agents
Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated tools for chemical biology research and medical diagnostics.
Future work could focus on modifying the scaffold to create chemical probes. By attaching a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group, derivatives can be synthesized to visualize cellular processes, identify protein-protein interactions, or map active sites of enzymes. Furthermore, the incorporation of radioisotopes could transform these molecules into imaging agents for techniques like Positron Emission Tomography (PET), enabling non-invasive visualization and tracking of specific biological targets or disease progression in vivo. acs.orgmdpi.com The development of such tools would not only advance our understanding of fundamental biology but also open new avenues for diagnostics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-methylamino-1,3,4-thiadiazole and its derivatives?
- Methodology :
- Cyclization of thiosemicarbazides : Use phosphoric acid as a dehydrating agent for high-yield cyclization of intermediates like 1,4-diacylthiosemicarbazides .
- Reaction with chloracetyl chloride : React 2-amino-5-methyl-1,3,4-thiadiazole with chloracetyl chloride in methanol under reflux, followed by cyclization with thiourea to form derivatives .
- Temperature optimization : Increase reaction temperature (e.g., 80–100°C) to shift equilibrium toward product formation, as shown in quantum chemistry studies .
Q. How are structural characteristics of thiadiazole derivatives validated experimentally?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions using and NMR chemical shifts (e.g., NH groups resonate at δ 5.8–6.2 ppm in DMSO-d) .
- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks, critical for understanding stability .
Q. What thermodynamic properties influence the stability of this compound?
- Key findings :
- Enthalpy of formation : Determined via rotating bomb combustion calorimetry. Methyl substituents increase stability compared to ethyl or unsubstituted analogs due to reduced steric strain .
- Thermal decomposition : Mass loss effusion studies show decomposition onset at ~200°C, influenced by substituent electronic effects .
Advanced Research Questions
Q. How do reaction mechanisms for thiadiazole synthesis differ between computational models and experimental observations?
- Computational insights :
- DFT vs. MP2 methods : MP2 overestimates activation barriers by 10–15 kJ/mol compared to DFT in modeling tautomerization pathways during cyclization .
- Deprotonation-tautomerism : Identified as the most favorable pathway (ΔG = 85 kJ/mol) for forming 2-amino-5-methyl derivatives .
Q. What structural modifications enhance biological activity in thiadiazole derivatives?
- Case study (Antituberculosis activity) :
- 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole : Exhibits MIC = 6.25 µg/mL against Mycobacterium tuberculosis H37Rv. Key pharmacophores include electron-withdrawing substituents (e.g., F) at the 5-position and planar aromatic rings .
- Structure-activity relationship (SAR) : Use Electronic-Topological Method (ETM) to predict active/inactive compounds based on π-π stacking and hydrogen-bond acceptor sites .
Q. How can fluorescence properties of thiadiazole derivatives be optimized for material science applications?
- Design strategies :
- Conjugated systems : Introduce styryl groups (e.g., 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole) to redshift emission peaks by 26 nm, achieving blue-light emission (λ = 390–550 nm) .
- Liposomal interactions : Spectroscopic analysis in liposomal systems reveals dual fluorescence effects dependent on substituent hydrophobicity (e.g., 2-amino-5-(2-hydroxyphenyl) derivatives show enhanced quantum yield in lipid bilayers) .
Q. What contradictions exist in computational vs. experimental data for thiadiazole reactivity?
- Critical analysis :
- Activation barriers : MP2-calculated barriers for tautomerization are 20% higher than experimental values, attributed to electron correlation overestimation .
- Solvent effects : DFT predicts stronger solvation stabilization in polar solvents (DMSO) than observed experimentally, requiring explicit solvent modeling .
Key Recommendations for Researchers
- Synthetic optimization : Prioritize phosphoric acid-mediated cyclization for scalability (>80% yield) .
- Biological screening : Use neural network models (e.g., FFNNs) to pre-screen derivatives for antituberculosis activity .
- Computational validation : Combine DFT with implicit/explicit solvent models to reconcile theoretical and experimental barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
